molecular formula C16H27ClN2O3 B2572638 [1-(2-Chloropropanoyl)piperidin-2-yl]methyl 4-methylpiperidine-1-carboxylate CAS No. 2411269-99-1

[1-(2-Chloropropanoyl)piperidin-2-yl]methyl 4-methylpiperidine-1-carboxylate

Cat. No. B2572638
CAS RN: 2411269-99-1
M. Wt: 330.85
InChI Key: HPMCRMWKDJQXIW-UHFFFAOYSA-N
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Description

“[1-(2-Chloropropanoyl)piperidin-2-yl]methyl 4-methylpiperidine-1-carboxylate” is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “[1-(2-Chloropropanoyl)piperidin-2-yl]methyl 4-methylpiperidine-1-carboxylate”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of “[1-(2-Chloropropanoyl)piperidin-2-yl]methyl 4-methylpiperidine-1-carboxylate” is C16H27ClN2O3. It is a complex structure that includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The chemical reactions involved in the formation of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These reactions lead to the formation of various piperidine derivatives, including “[1-(2-Chloropropanoyl)piperidin-2-yl]methyl 4-methylpiperidine-1-carboxylate”.

Future Directions

Piperidine derivatives, including “[1-(2-Chloropropanoyl)piperidin-2-yl]methyl 4-methylpiperidine-1-carboxylate”, continue to be an active area of research due to their importance in drug design . Future directions may include the development of more efficient synthesis methods, exploration of new reactions, and investigation of their pharmacological applications .

properties

IUPAC Name

[1-(2-chloropropanoyl)piperidin-2-yl]methyl 4-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27ClN2O3/c1-12-6-9-18(10-7-12)16(21)22-11-14-5-3-4-8-19(14)15(20)13(2)17/h12-14H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMCRMWKDJQXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)OCC2CCCCN2C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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